

physical and chemical properties of Methyl 5-chloro-2-methoxynicotinate

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Compound of Interest

Compound Name: *Methyl 5-chloro-2-methoxynicotinate*

Cat. No.: *B1317250*

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An In-depth Technical Guide to Methyl 5-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxynicotinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyridine ring, makes it an interesting building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 5-chloro-2-methoxynicotinate**, along with available information on its synthesis.

Core Physical and Chemical Properties

Methyl 5-chloro-2-methoxynicotinate is a solid at room temperature.[1] While specific quantitative data on its melting point and solubility are not widely available in published literature, its structural features suggest it is likely soluble in a range of common organic solvents.[2]

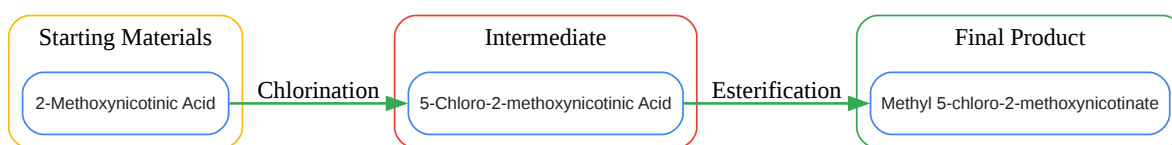
Key Identifiers and Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₈ ClNO ₃	[1]
Molecular Weight	201.61 g/mol	[1]
CAS Number	82060-51-3	[1]
Physical Form	Solid	[1]
Boiling Point	261 °C at 760 mmHg	
Melting Point	Data not available	
Solubility	Data not available	

Synthesis

A key method for the synthesis of **Methyl 5-chloro-2-methoxynicotinate** involves the esterification of 5-chloro-2-methoxynicotinic acid. While detailed experimental protocols are not readily available in all public sources, a referenced synthesis from 2-Methoxynicotinic acid is documented in the Journal of Medicinal Chemistry.

A general representation of a potential synthesis workflow is provided below.



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Caption: Generalized synthesis workflow for **Methyl 5-chloro-2-methoxynicotinate**.

Reactivity and Chemical Behavior

The chemical reactivity of **Methyl 5-chloro-2-methoxynicotinate** is dictated by the functional groups present in its structure: the pyridine ring, the chloro substituent, the methoxy group, and

the methyl ester. The pyridine ring can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro and carboxyl groups can influence the position and rate of these reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The chlorine atom can potentially be displaced through nucleophilic aromatic substitution reactions, providing a route to further functionalization of the molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of **Methyl 5-chloro-2-methoxynicotinate**. While derivatives of nicotinic acid are known to have diverse biological roles, the specific effects of the 5-chloro and 2-methoxy substitutions on this particular molecule have not been extensively characterized in published research. Further investigation is required to elucidate any potential pharmacological or biological functions.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **Methyl 5-chloro-2-methoxynicotinate** are not readily available in common public spectral databases. For definitive structural confirmation and characterization, it is recommended that researchers acquire this data on their specific samples.

Conclusion

Methyl 5-chloro-2-methoxynicotinate is a chemical compound with established basic physical and chemical properties. While a synthetic route has been referenced, detailed experimental protocols and comprehensive data on its biological activity and spectral characteristics are not widely available. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas where further investigation is needed to fully characterize this molecule and explore its potential applications.

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References

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